molecular formula C17H19NO2S B4264590 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide

4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide

Cat. No. B4264590
M. Wt: 301.4 g/mol
InChI Key: LFBSLILRBZWYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide, also known as CPOT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation, inflammation, and thermoregulation.

Mechanism of Action

4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide acts as an antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. By blocking the TRPV1 receptor, 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide inhibits the influx of calcium ions into cells, which leads to the inhibition of pain sensation, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells. 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been shown to have analgesic effects in various animal models of pain.

Advantages and Limitations for Lab Experiments

4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the TRPV1 receptor, which allows for specific targeting of this receptor. 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has also been shown to have good solubility in various solvents, which makes it easy to work with in lab experiments. However, one limitation of 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide is that it can be expensive to synthesize, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide. One direction is to investigate the potential therapeutic applications of 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide in various diseases, such as neuropathic pain, inflammation, and cancer. Another direction is to study the molecular mechanisms underlying the interaction between 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide and the TRPV1 receptor. Finally, further optimization of the synthesis method for 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide may lead to more efficient and cost-effective production of this compound, which could facilitate its use in scientific research.

Scientific Research Applications

4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been studied extensively for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation, inflammation, and thermoregulation. 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been used in various studies to investigate the role of TRPV1 in different physiological and pathological processes. For example, 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been used to study the role of TRPV1 in neuropathic pain, inflammation, and cancer.

properties

IUPAC Name

4-cyclopentyloxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-17(18-12-16-6-3-11-21-16)13-7-9-15(10-8-13)20-14-4-1-2-5-14/h3,6-11,14H,1-2,4-5,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBSLILRBZWYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopentyloxy)-N-(thiophen-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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